6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a methoxy group, a methylsulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly employed, using boronic acids and palladium catalysts.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as various substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown potential biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
6-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is structurally similar to other indole derivatives, such as 6-methoxyindole and N-methylsulfonylindole.
These compounds share common features, such as the indole core and the presence of functional groups like methoxy and methylsulfonyl.
Uniqueness: What sets this compound apart is the specific arrangement of its functional groups and the presence of the piperidine ring, which can influence its biological activity and chemical reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-24-14-4-3-13-9-16(19-15(13)10-14)17(21)18-11-12-5-7-20(8-6-12)25(2,22)23/h3-4,9-10,12,19H,5-8,11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLXABAEZJAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.